4-tert-butyl-N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple methoxy groups and an isoquinoline moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide typically involves multiple steps, including the formation of the isoquinoline core, the introduction of methoxy groups, and the final coupling with the benzamide moiety. The reaction conditions often require the use of strong bases, solvents like dimethylformamide, and catalysts such as palladium on carbon.
Formation of Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Benzamide Moiety: The final step involves coupling the isoquinoline derivative with the benzamide moiety using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline moiety, converting it to tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy groups and isoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}benzenesulfonamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}acetamide
- **N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-fluorobenzamide
Uniqueness
N-{2-[(6,7-Dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyphenyl}-4-(2-methyl-2-propanyl)benzamide is unique due to its specific combination of methoxy groups, isoquinoline moiety, and benzamide structure. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C31H34N2O5 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
4-tert-butyl-N-[2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]benzamide |
InChI |
InChI=1S/C31H34N2O5/c1-31(2,3)22-10-8-19(9-11-22)30(34)33-24-18-29(38-7)27(36-5)16-21(24)14-25-23-17-28(37-6)26(35-4)15-20(23)12-13-32-25/h8-13,15-18H,14H2,1-7H3,(H,33,34) |
InChI Key |
YINGVIZIXNHTOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2CC3=NC=CC4=CC(=C(C=C43)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.